![molecular formula C12H6BrN5 B11049040 (1Z)-N'-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide](/img/structure/B11049040.png)
(1Z)-N'-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide is a chemical compound characterized by its unique structure, which includes a bromophenyl group and three cyano groups attached to a propenimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide typically involves the reaction of 4-bromobenzaldehyde with malononitrile and ammonium acetate under specific conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bromophenyl ring .
Wissenschaftliche Forschungsanwendungen
(1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds .
Wirkmechanismus
The mechanism of action of (1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenyl isocyanate and 4-bromophenyl ethylamine share structural similarities and are used in similar applications
Tricyano compounds: Other tricyano compounds exhibit similar reactivity and are used in organic synthesis and material science
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H6BrN5 |
---|---|
Molekulargewicht |
300.11 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)-2,3,3-tricyanoprop-2-enimidamide |
InChI |
InChI=1S/C12H6BrN5/c13-9-1-3-10(4-2-9)18-12(17)11(7-16)8(5-14)6-15/h1-4H,(H2,17,18) |
InChI-Schlüssel |
ZNYUSVBCIQGZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(C(=C(C#N)C#N)C#N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.